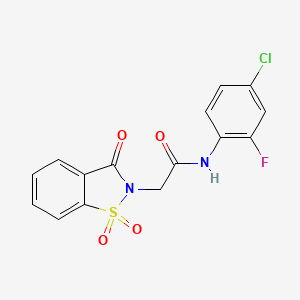
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a small molecule that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
CFM-2 exerts its effects by binding to the active site of its target protein and inhibiting its activity. In the case of the NMDA receptor, CFM-2 binds to the glycine-binding site of the receptor and prevents the binding of glycine, an essential co-agonist for the activation of the receptor. In the case of carbonic anhydrase IX, CFM-2 binds to the active site of the enzyme and inhibits its activity, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. In the case of the NMDA receptor, CFM-2 has been shown to inhibit long-term potentiation (LTP), a process that is crucial for synaptic plasticity and learning and memory processes. In the case of carbonic anhydrase IX, CFM-2 has been shown to inhibit tumor growth and metastasis by disrupting the pH balance of cancer cells.
实验室实验的优点和局限性
One of the major advantages of CFM-2 is its specificity for its target proteins, which allows for the selective inhibition of their activity. CFM-2 is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of CFM-2 is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
未来方向
There are various future directions for the study of CFM-2. One of the major directions is the development of more potent analogs of CFM-2 that can achieve significant effects at lower concentrations. Another direction is the study of the potential applications of CFM-2 in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the study of the potential applications of CFM-2 in the treatment of various types of cancer and the development of novel cancer therapies based on CFM-2 is also a promising direction for future research.
合成方法
The synthesis of CFM-2 involves the condensation of 4-chloro-2-fluoroaniline with 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CFM-2 as a white solid that is purified by recrystallization.
科学研究应用
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFM-2 is in the field of neuroscience, where it has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a protein that plays a crucial role in synaptic plasticity and learning and memory processes. CFM-2 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULWJCGLRUHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

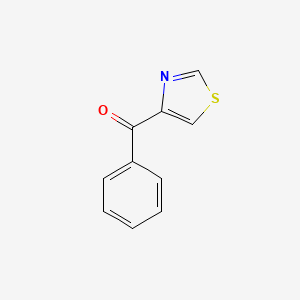
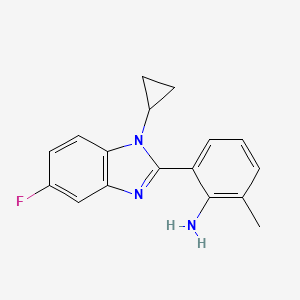
![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
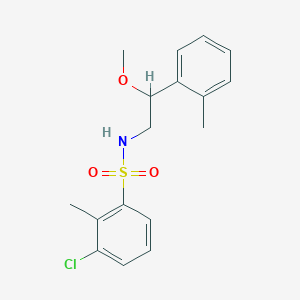

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)
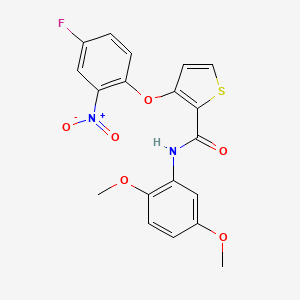
![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)
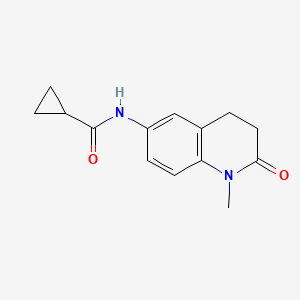

![N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2638822.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)